3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one
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Overview
Description
Preparation Methods
Deoxyuridine monophosphate is synthesized through a multi-step process that begins with uridine monophosphate, the product of pyrimidine biosynthesis. The enzyme nucleoside monophosphate kinase converts uridine monophosphate and adenosine triphosphate to uridine diphosphate and adenosine diphosphate. In the presence of excess adenosine triphosphate, the enzyme ribonucleotide reductase initiates a chain reaction with uridine diphosphate, which catalyzes the formation of deoxyuridine diphosphate. This is then converted to deoxyuridine triphosphate and finally to deoxyuridine monophosphate via the addition or removal of phosphate groups .
Chemical Reactions Analysis
Deoxyuridine monophosphate undergoes several types of chemical reactions, including:
Oxidation: Deoxyuridine monophosphate can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form deoxyuridine.
Substitution: Deoxyuridine monophosphate can undergo substitution reactions, particularly in the presence of specific enzymes.
Common reagents and conditions used in these reactions include adenosine triphosphate, ribonucleotide reductase, and nucleoside monophosphate kinase. Major products formed from these reactions include deoxyuridine diphosphate, deoxyuridine triphosphate, and deoxythymidine monophosphate .
Scientific Research Applications
Deoxyuridine monophosphate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other nucleotides.
Biology: Deoxyuridine monophosphate is essential in the study of DNA synthesis and repair mechanisms.
Medicine: It is used in the development of antiviral and anticancer drugs.
Industry: Deoxyuridine monophosphate is used in the production of various biotechnological products.
Mechanism of Action
Deoxyuridine monophosphate exerts its effects primarily through its role as an intermediate in the biosynthesis of deoxythymidine monophosphate. The enzyme thymidylate synthase catalyzes the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate, which is essential for DNA synthesis. This process involves the transfer of a methyl group from methylenetetrahydrofolate to deoxyuridine monophosphate, resulting in the formation of deoxythymidine monophosphate and dihydrofolate .
Comparison with Similar Compounds
Deoxyuridine monophosphate is similar to other nucleotides such as uridine monophosphate and deoxythymidine monophosphate. it is unique in its role as an intermediate in the biosynthesis of deoxythymidine monophosphate. Other similar compounds include:
Uridine monophosphate: A precursor in the biosynthesis of deoxyuridine monophosphate.
Deoxythymidine monophosphate: The product of the conversion of deoxyuridine monophosphate by thymidylate synthase.
Deoxyuridine monophosphate’s uniqueness lies in its specific role in DNA nucleotide biosynthesis, making it a critical component in the study of DNA synthesis and repair mechanisms.
Properties
CAS No. |
13982-55-3 |
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Molecular Formula |
C13H9NO3S |
Molecular Weight |
259.28 g/mol |
IUPAC Name |
3-(3-nitrophenyl)-1-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H9NO3S/c15-12(13-5-2-8-18-13)7-6-10-3-1-4-11(9-10)14(16)17/h1-9H |
InChI Key |
YNTQJIBSFGNMIH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CC=CS2 |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CC=CS2 |
Synonyms |
1-(2-THIENYL)-3-(3-NITROPHENYL)-2-PROPEN-1-ONE |
Origin of Product |
United States |
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